2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine
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Overview
Description
2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine is a chemical compound with the molecular formula C11H15NO4. It is used in various fields of scientific research, including proteomics . This compound is characterized by its unique structure, which includes an acetoxymethyl group, a hydroxymethyl group, a methoxy group, and a methyl group attached to a pyridine ring.
Preparation Methods
The synthesis of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways The exact mechanism can vary depending on the specific application and context
Comparison with Similar Compounds
2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine can be compared with other similar compounds, such as:
- 2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridine
- 2-Hydroxymethyl-5-methoxymethyl-4-methylpyridine
These compounds share similar structural features but differ in the specific functional groups attached to the pyridine ring. The unique combination of functional groups in this compound gives it distinct chemical and biological properties.
Properties
IUPAC Name |
[5-(hydroxymethyl)-4-methoxy-3-methylpyridin-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-7-10(6-16-8(2)14)12-4-9(5-13)11(7)15-3/h4,13H,5-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMCMPIACYABKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1COC(=O)C)CO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675508 |
Source
|
Record name | [5-(Hydroxymethyl)-4-methoxy-3-methylpyridin-2-yl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120003-77-2 |
Source
|
Record name | 2,5-Pyridinedimethanol, 4-methoxy-3-methyl-, 2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120003-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(Hydroxymethyl)-4-methoxy-3-methylpyridin-2-yl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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